Crotoxin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crotoxin B is a significant component of the venom of the South American rattlesnake, Crotalus durissus terrificus. It is a basic phospholipase A2 enzyme that forms part of the crotoxin complex, which is a heterodimeric β-neurotoxin. The crotoxin complex consists of two non-covalently bound subunits: crotapotin (Component A) and this compound (Component B). This compound is responsible for the neurotoxic effects of the venom, making it a subject of extensive research in toxinology and pharmacology .

准备方法

Synthetic Routes and Reaction Conditions

Crotoxin B can be produced through recombinant DNA technology. A common method involves cloning the this compound gene into a bacterial expression vector, such as pCR®2.1-TOPO. The recombinant protein is then expressed in Escherichia coli. The expressed protein is typically found in inclusion bodies, which are solubilized using denaturing agents like urea. The protein is then refolded in vitro to regain its native structure and activity .

Industrial Production Methods

Industrial production of this compound follows similar recombinant DNA techniques but on a larger scale. The process involves optimizing the expression conditions in bioreactors, followed by purification using affinity chromatography. The refolding process is critical to ensure the protein regains its functional conformation. This method allows for the production of large quantities of this compound for research and potential therapeutic applications .

化学反应分析

Types of Reactions

Crotoxin B primarily undergoes enzymatic reactions typical of phospholipase A2 enzymes. These include hydrolysis of phospholipids, leading to the release of fatty acids and lysophospholipids. The enzyme can also participate in oxidation and reduction reactions, depending on the cellular environment .

Common Reagents and Conditions

The hydrolytic activity of this compound is typically studied using phospholipid substrates in the presence of calcium ions, which are essential for its enzymatic activity. Other reagents used in these reactions include buffers to maintain pH and detergents to solubilize the phospholipids .

Major Products Formed

The primary products of the hydrolytic reaction catalyzed by this compound are free fatty acids and lysophospholipids. These products can further participate in various biochemical pathways, contributing to the toxic effects observed during envenomation .

科学研究应用

Crotoxin B has a wide range of applications in scientific research:

Chemistry: It is used to study enzyme kinetics and the mechanisms of phospholipase A2 enzymes.

Biology: this compound is employed in research on cell membrane dynamics and signal transduction pathways.

Medicine: The compound has potential therapeutic applications due to its immunomodulatory and anti-inflammatory properties.

作用机制

Crotoxin B exerts its effects primarily through its phospholipase A2 activity. It hydrolyzes the sn-2 acyl bond of phospholipids, leading to the release of arachidonic acid and lysophospholipids. These products can act as signaling molecules, triggering inflammatory responses and other cellular processes. The enzyme targets cell membranes, disrupting their integrity and leading to cell lysis. Additionally, this compound can modulate immune responses by affecting the activity of various immune cells .

相似化合物的比较

Similar Compounds

Crotapotin (Component A): The non-toxic subunit of the crotoxin complex that enhances the toxicity of crotoxin B.

Other Phospholipase A2 Enzymes: Similar enzymes found in the venoms of other snake species, such as Naja naja (Indian cobra) and Bothrops jararacussu (Brazilian pit viper).

β-Bungarotoxin: A neurotoxin from the venom of Bungarus multicinctus (many-banded krait) that also targets presynaptic terminals.

Uniqueness

This compound is unique due to its combination with crotapotin, which enhances its toxicity and specificity. This combination allows for a more potent and targeted neurotoxic effect compared to other phospholipase A2 enzymes. Additionally, this compound’s ability to modulate immune responses and its potential therapeutic applications set it apart from similar compounds .

属性

CAS 编号 |

59979-26-9 |

|---|---|

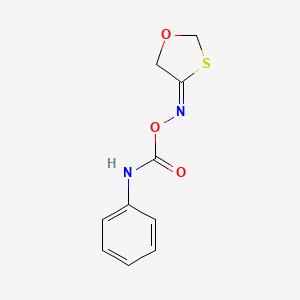

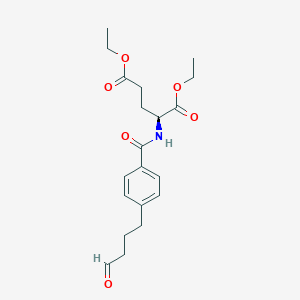

分子式 |

C149H233N41O60S6 |

分子量 |

3751.1 g/mol |

IUPAC 名称 |

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C149H233N41O60S6/c1-15-64(6)112(143(244)183-94(62-255)140(241)171-82(47-72-25-19-18-20-26-72)132(233)166-74(28-23-44-155-149(153)154)124(225)172-83(48-97(152)195)133(234)178-89(57-191)137(238)169-81(42-46-256-14)129(230)175-87(52-109(214)215)136(237)189-116(71(13)193)148(249)250)186-119(220)69(11)160-117(218)67(9)159-118(219)68(10)161-123(224)73(27-21-22-43-150)165-134(235)85(50-107(210)211)176-139(240)92(60-253)179-128(229)80(35-41-105(206)207)168-138(239)93(61-254)182-144(245)113(65(7)16-2)187-131(232)78(30-36-96(151)194)170-146(247)115(70(12)192)184-101(199)56-158-121(222)90(58-251)180-141(242)95-29-24-45-190(95)147(248)88(53-110(216)217)177-135(236)86(51-108(212)213)174-126(227)76(32-38-102(200)201)163-100(198)55-157-122(223)91(59-252)181-142(243)111(63(4)5)185-145(246)114(66(8)17-3)188-130(231)77(33-39-103(202)203)164-99(197)54-156-120(221)84(49-106(208)209)173-127(228)79(34-40-104(204)205)167-125(226)75-31-37-98(196)162-75/h18-20,25-26,63-71,73-95,111-116,191-193,251-255H,15-17,21-24,27-62,150H2,1-14H3,(H2,151,194)(H2,152,195)(H,156,221)(H,157,223)(H,158,222)(H,159,219)(H,160,218)(H,161,224)(H,162,196)(H,163,198)(H,164,197)(H,165,235)(H,166,233)(H,167,226)(H,168,239)(H,169,238)(H,170,247)(H,171,241)(H,172,225)(H,173,228)(H,174,227)(H,175,230)(H,176,240)(H,177,236)(H,178,234)(H,179,229)(H,180,242)(H,181,243)(H,182,245)(H,183,244)(H,184,199)(H,185,246)(H,186,220)(H,187,232)(H,188,231)(H,189,237)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,216,217)(H,249,250)(H4,153,154,155)/t64-,65-,66-,67-,68-,69-,70+,71+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,111-,112-,113-,114-,115-,116-/m0/s1 |

InChI 键 |

KRVXOUFVOPNQAZ-JLBFQTDKSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCC(=O)N3 |

规范 SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCC(=O)N3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。